Parisyunnanoside B

Cytotoxicity Leukemia Steroidal Saponins

Acquire high-purity Parisyunnanoside B for research. This furostanol steroidal saponin, featuring a unique Δ20(22) diene scaffold and specific glycosylation pattern, is a critical, low-potency comparator for SAR studies and an essential analytical reference standard. Choose Parisyunnanoside B for accurate quantification in HPLC/LC-MS and to dissect furostanol-specific pathways, distinct from common spirostanol saponins.

Molecular Formula C50H80O21
Molecular Weight 1017.2 g/mol
Cat. No. B12107095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParisyunnanoside B
Molecular FormulaC50H80O21
Molecular Weight1017.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)OC9C(C(C(O9)CO)O)O)O)O)O)O
InChIInChI=1S/C50H80O21/c1-20(19-63-45-40(60)38(58)35(55)30(16-51)67-45)6-9-28-21(2)33-29(66-28)15-27-25-8-7-23-14-24(10-12-49(23,4)26(25)11-13-50(27,33)5)65-48-44(71-46-41(61)37(57)34(54)22(3)64-46)42(62)43(32(18-53)69-48)70-47-39(59)36(56)31(17-52)68-47/h7,20,22,24-27,29-48,51-62H,6,8-19H2,1-5H3
InChIKeyGPJHBUPSNWTUHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parisyunnanoside B: Procurement-Grade Steroidal Saponin Reference Standard from Paris polyphylla var. yunnanensis


Parisyunnanoside B is a furostanol-type steroidal saponin (CAS 945865-37-2, C50H80O21, MW 1017.16) isolated and characterized from the rhizomes of Paris polyphylla Smith var. yunnanensis [1]. Its structure is defined as 26-O-β-D-glucopyranosyl-(25R)-5,20(22)-diene-furost-3β,26-diol-3-O-α-L-arabinofuranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside, a complex glycoside featuring a furostanol aglycone with a Δ20(22) double bond [1]. It serves as a valuable reference standard for analytical method development, quality control of Paris species-derived materials, and structure-activity relationship studies within the steroidal saponin class .

Why Generic Substitution of Parisyunnanoside B with Other Paris Saponins Fails: Evidence-Based Differentiation


Substituting Parisyunnanoside B with other steroidal saponins from the same plant source (e.g., polyphyllins, dioscin, pennogenin glycosides) is scientifically unjustified due to its unique furostanol scaffold and distinct glycosylation pattern. The presence of the 5,20(22)-diene-furost-3β,26-diol aglycone [1] and the specific 3-O-α-L-arabinofuranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranosyl sugar chain [2] confer a cytotoxic profile that differs markedly from spirostanol-based saponins or those with different sugar linkages. Research has demonstrated that the spirostanol framework and the terminal α-L-rhamnopyranosyl with a 1→2 linkage are critical for high cytotoxicity, while substitutions at C-12 or C-17 reduce activity [2]. Parisyunnanoside B's furostanol core and unique sugar arrangement place it in a distinct SAR category, making it unsuitable for generic replacement with more common Paris saponins [1].

Parisyunnanoside B Quantitative Evidence Guide: Direct Comparisons with In-Class Analogs


Parisyunnanoside B Exhibits 2.9-Fold Lower Cytotoxicity than Parisyunnanoside C in HL-60 Leukemia Cells: Direct Head-to-Head Comparison

In a direct head-to-head comparison, Parisyunnanoside B demonstrated an IC50 value of 3.5 µg/mL against HL-60 human promyelocytic leukemia cells, which is 2.9-fold higher (less potent) than Parisyunnanoside C (IC50 = 1.2 µg/mL) [1]. Both compounds were isolated and tested concurrently from the same Paris polyphylla var. yunnanensis rhizome extract, ensuring identical experimental conditions [1].

Cytotoxicity Leukemia Steroidal Saponins

Parisyunnanoside B vs. Parisyunnanoside A: Distinct Structural Features Linked to Divergent Cytotoxic Potency

Parisyunnanoside B differs structurally from its co-isolated analog Parisyunnanoside A by the presence of a Δ20(22) double bond in the furostanol aglycone instead of a hydroxyl group at C-17 and C-22 [1]. This structural variation correlates with a change in cytotoxicity: Parisyunnanoside A (IC50 = 1.8 µg/mL) is 1.9-fold more potent than Parisyunnanoside B (IC50 = 3.5 µg/mL) against HL-60 cells [1].

Structure-Activity Relationship (SAR) Natural Products Chemistry Furostanol Saponins

Furostanol vs. Spirostanol Scaffold: Parisyunnanoside B Demonstrates Attenuated Potency Relative to High-Activity Spirostanol Saponins

The study by Zhao et al. (2009) directly compared furostanol saponins (including Parisyunnanoside B) with spirostanol saponins from the same extract. The results demonstrated that spirostanol-based saponins, such as Parisyunnanoside C (IC50 = 1.2 µg/mL), exhibited significantly higher cytotoxicity than furostanol saponins like Parisyunnanoside B (IC50 = 3.5 µg/mL) [1]. This trend was consistent across the series, leading the authors to conclude that the spirostanol framework is essential for high cytotoxicity [1].

Aglycone Scaffold Comparison Cytotoxicity Steroidal Saponins

Parisyunnanoside B: Validated Research and Industrial Application Scenarios


Use as a Furostanol Saponin Reference Standard in HPLC-MS Phytochemical Analysis

Parisyunnanoside B serves as a critical reference standard for the identification and quantification of furostanol saponins in Paris polyphylla and related species. Its well-characterized structure and chromatographic properties [1] make it an essential calibrant for HPLC-UV, LC-MS, and preparative HPLC workflows aimed at isolating and profiling steroidal saponins from complex plant matrices .

Lower-Potency Cytotoxic Control in Oncology-Focused Structure-Activity Relationship (SAR) Studies

Given its quantifiably lower cytotoxicity (IC50 = 3.5 µg/mL) compared to Parisyunnanoside C (1.2 µg/mL) and Parisyunnanoside A (1.8 µg/mL) [1], Parisyunnanoside B is ideally suited as a lower-potency comparator in SAR studies. It enables researchers to evaluate the impact of the furostanol scaffold and Δ20(22) unsaturation on biological activity, serving as a benchmark to assess the gain in potency achieved by spirostanol or 17,22-diol modifications [1].

Investigating Furostanol-Specific Mechanisms of Action Distinct from Spirostanol Saponins

The class-level evidence indicates that spirostanol saponins are the primary drivers of high cytotoxicity, while furostanol saponins like Parisyunnanoside B exhibit attenuated effects [1]. This makes Parisyunnanoside B a valuable tool for mechanistic studies aiming to dissect furostanol-specific signaling pathways, cellular targets, or metabolic fates that may be masked by the potent cytotoxicity of spirostanol-based compounds [1].

Analytical Marker for Paris polyphylla var. yunnanensis Chemotaxonomy and Quality Control

Parisyunnanoside B is a characteristic secondary metabolite of Paris polyphylla var. yunnanensis rhizomes [1]. It can be employed as a chemotaxonomic marker to authenticate botanical raw materials and to assess the quality and consistency of extracts used in traditional medicine formulations or in the production of standardized natural product libraries [REFS-1, REFS-2].

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